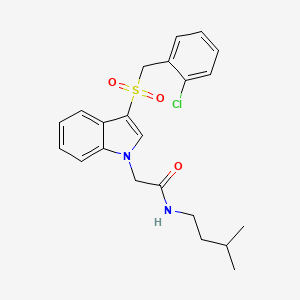

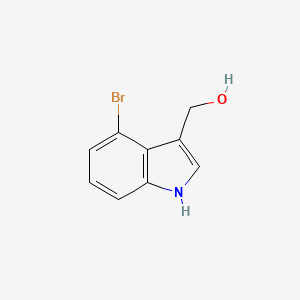

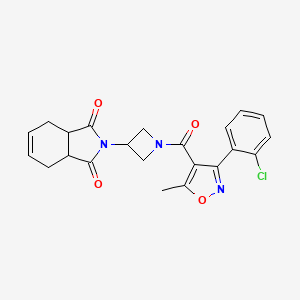

![molecular formula C23H25N3O3S2 B2836407 N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207036-89-2](/img/structure/B2836407.png)

N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H25N3O3S2 and its molecular weight is 455.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enantioselective Catalysis

Research conducted by Wang et al. (2006) discusses the use of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts. These catalysts, related to the chemical structure , have been employed in the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group, a feature similar to the compound , was found to be crucial for achieving high enantioselectivity. This study highlights the potential use of such compounds in asymmetric synthesis, delivering high yields and selectivities for a variety of substrates (Wang et al., 2006).

Synthesis of N-Heterocycles

Matlock et al. (2015) report the use of α-phenylvinylsulfonium salts for synthesizing N-heterocycles, including piperazines. The compound , which contains a piperazine moiety, demonstrates relevance in creating diverse N-heterocyclic structures like morpholines and azepines. This process is notable for its regio- and diastereoselectivity, achieved under mild conditions (Matlock et al., 2015).

Synthesis of Macrocyclic Chelates

The research by van Westrenen and Sherry (1992) explores the sulfomethylation of piperazine and polyazamacrocycles, which is relevant to the synthesis of macrocyclic chelates. Such compounds, including the one , could be used to produce a variety of functionalized derivatives, offering potential applications in fields like medicinal chemistry and material science (van Westrenen & Sherry, 1992).

Biological Activities and SAR Studies

A study by Wang et al. (2016) investigates the synthesis of novel carboxamide compounds containing piperazine and arylsulfonyl moieties, which includes structures similar to the compound . These compounds demonstrated significant herbicidal and antifungal activities, suggesting the potential of similar compounds in agricultural and pharmaceutical applications. SAR studies provided insights for structural optimization, contributing to the discovery of new fungicides (Wang et al., 2016).

Anticancer Evaluation

Turov (2020) conducted an anticancer evaluation of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. The findings indicate that compounds similar to the one , particularly those with a piperazine substituent, demonstrated significant anticancer activity across various cancer cell lines. This underlines the potential therapeutic applications of such compounds in oncology (Turov, 2020).

特性

IUPAC Name |

N-(3-methylphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S2/c1-17-5-3-7-19(15-17)24-23(27)22-21(9-14-30-22)31(28,29)26-12-10-25(11-13-26)20-8-4-6-18(2)16-20/h3-9,14-16H,10-13H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVPITMPLHWHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

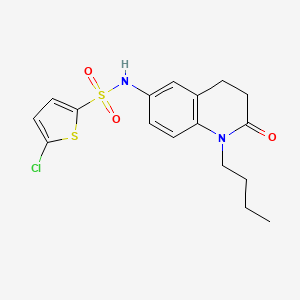

![N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide](/img/structure/B2836331.png)

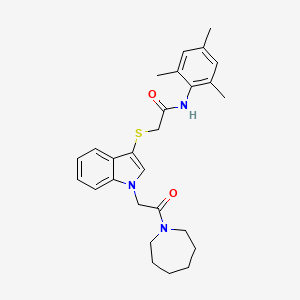

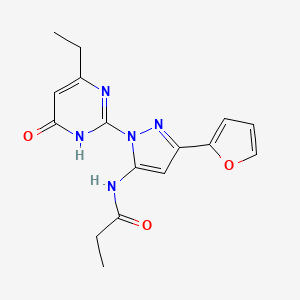

![3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2836340.png)

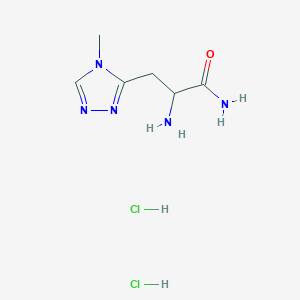

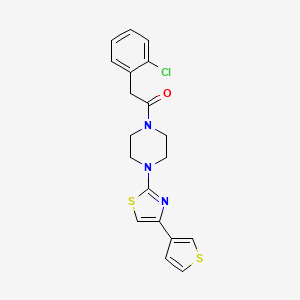

![N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2836346.png)